![molecular formula C22H17ClN4O3 B2370891 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide CAS No. 1207041-25-5](/img/structure/B2370891.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H17ClN4O3 and its molecular weight is 420.85. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Receptor Affinity
One study focused on the molecular interaction of a structurally related antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), with the CB1 cannabinoid receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), it was found that the aromatic ring moiety of the compound plays a significant role in the steric binding interaction with the receptor, suggesting that similar compounds, including the one , may interact with receptors in a comparable manner (Shim et al., 2002).
Structural Analysis and Synthesis
Another study presented the synthesis and structural characterization of new pyrazole derivatives, including those with benzo[d][1,3]dioxol-5-yl) groups, using elemental analyses and single crystal X-ray diffraction. The study highlighted the crystal structure and stability of these compounds, contributing to a deeper understanding of their potential applications in medicinal chemistry (Kumara et al., 2017).
Pharmacokinetic Characterization and Antitumor Activity
Research targeting the urokinase receptor identified compounds, including those related to the chemical structure , with significant effects on breast tumor metastasis. Through virtual screening, synthesis, and biological evaluations, the study demonstrated the compounds' ability to inhibit tumor growth and metastasis, offering insights into their potential therapeutic uses (Wang et al., 2011).
Antimicrobial and Antibacterial Agents
A study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, which share a structural motif with the compound of interest, demonstrated promising antibacterial activity. The research involved the design, synthesis, and evaluation of these compounds, identifying their effectiveness against specific bacterial strains. Such findings suggest the potential of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide in contributing to the development of new antibacterial agents (Palkar et al., 2017).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c23-17-5-1-2-6-18(17)27-22(26-9-3-4-10-26)16(13-25-27)21(28)24-12-15-7-8-19-20(11-15)30-14-29-19/h1-11,13H,12,14H2,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSVVEAPNKURAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(N=C3)C4=CC=CC=C4Cl)N5C=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide |
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